molecular formula C21H11Cl2F3N2O2 B7728446 (2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide

(2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide

Cat. No.: B7728446
M. Wt: 451.2 g/mol
InChI Key: IRUVLWPZXKGXQW-FMIVXFBMSA-N
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Description

(2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, chlorophenyl groups, and a cyanoprop-2-enamide moiety

Preparation Methods

The synthesis of (2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl groups and the cyanoprop-2-enamide moiety. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and cyanating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The double bond in the cyanoprop-2-enamide moiety can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to (2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide include other furan derivatives and chlorophenyl compounds These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2F3N2O2/c22-14-2-4-15(5-3-14)28-20(29)12(11-27)9-16-6-8-19(30-16)17-10-13(21(24,25)26)1-7-18(17)23/h1-10H,(H,28,29)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUVLWPZXKGXQW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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